molecular formula C19H13ClN4O4 B10913239 5-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913239
M. Wt: 396.8 g/mol
InChI Key: XWGMPSNDGAUJIT-UHFFFAOYSA-N
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Description

5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: is a complex organic compound that features a benzoxazole ring, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of 5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combined benzoxazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications across various fields .

Properties

Molecular Formula

C19H13ClN4O4

Molecular Weight

396.8 g/mol

IUPAC Name

5-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C19H13ClN4O4/c1-24-16(13(9-21-24)19(26)27)17(25)22-12-5-2-10(3-6-12)18-23-14-8-11(20)4-7-15(14)28-18/h2-9H,1H3,(H,22,25)(H,26,27)

InChI Key

XWGMPSNDGAUJIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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